An In-depth Technical Guide to 2-Methylphenethylamine Hydrochloride: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 2-Methylphenethylamine Hydrochloride: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylphenethylamine hydrochloride (2-MePEA HCl) is a substituted phenethylamine compound of significant interest to researchers in the fields of neuroscience, pharmacology, and medicinal chemistry. As a positional isomer of other well-known phenethylamines, such as amphetamine and β-methylphenethylamine, it shares a core structure that imparts psychoactive potential. This guide provides a comprehensive overview of the fundamental properties, synthesis, and known biological activities of 2-Methylphenethylamine HCl, with a focus on its role as a trace amine-associated receptor 1 (TAAR1) agonist. Understanding these core characteristics is essential for its application as a research tool and for exploring its potential therapeutic applications. The 2-phenethylamine motif is prevalent in nature, forming the backbone of endogenous catecholamines like dopamine and norepinephrine, which are crucial for mood, stress, and voluntary movement.[1]
Chemical and Physical Properties
2-Methylphenethylamine HCl is the hydrochloride salt of 2-methylphenethylamine. The hydrochloride form enhances the compound's stability and solubility in aqueous solutions, making it more suitable for experimental use compared to its freebase form.[2] While specific experimental data for 2-Methylphenethylamine HCl is not extensively documented, its properties can be inferred from its structure and comparison with related compounds.
| Property | Value | Source |
| Chemical Formula | C₉H₁₃N · HCl | N/A |
| Molecular Weight | 171.67 g/mol | N/A |
| Appearance | Expected to be a white to off-white crystalline solid | [2] |
| Melting Point (°C) | Not specifically reported. For comparison, Phenethylamine HCl: 220-222 °C; β-Methylphenethylamine HCl: 123-124 °C. | [2][3] |
| Solubility | Expected to be soluble in water and alcohols. | [2] |
| pKa | Not specifically reported. For comparison, the pKa of phenethylamine is 9.83. | N/A |
Synthesis of 2-Methylphenethylamine Hydrochloride
The synthesis of 2-Methylphenethylamine HCl can be achieved through the reduction of the corresponding nitrile, 2-(2-methylphenyl)acetonitrile. A common and effective method is catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of 2-(2-methylphenyl)acetonitrile
This protocol is adapted from established methods for the synthesis of related phenethylamines.[2]
Materials:
-
2-(2-methylphenyl)acetonitrile
-
Palladium on carbon (Pd/C, 10%)
-
Anhydrous ethanol
-
Concentrated hydrochloric acid (HCl)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation apparatus (e.g., Parr shaker)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation: In a suitable high-pressure reaction vessel, dissolve 2-(2-methylphenyl)acetonitrile in anhydrous ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Acidification: Add three molar equivalents of concentrated hydrochloric acid to the reaction mixture. This ensures the formation of the hydrochloride salt in situ.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel with nitrogen gas before introducing hydrogen gas to the desired pressure.
-
Reaction: Heat and agitate the mixture under a hydrogen atmosphere until the theoretical amount of hydrogen has been consumed, indicating the completion of the reduction.
-
Work-up: After cooling and carefully venting the apparatus, filter the reaction mixture to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate using a rotary evaporator to remove the ethanol. The crude 2-Methylphenethylamine HCl will precipitate.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain pure 2-Methylphenethylamine HCl.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Pharmacology
The primary known pharmacological action of 2-Methylphenethylamine is its agonist activity at the human trace amine-associated receptor 1 (TAAR1).[4] TAAR1 is a G-protein coupled receptor that modulates the activity of monoaminergic systems, including dopamine, norepinephrine, and serotonin.[5][6]
Mechanism of Action at TAAR1
Activation of TAAR1 by agonists like 2-Methylphenethylamine can lead to a reduction in the firing rate of dopaminergic neurons and an attenuation of dopamine release.[6][7] This is in contrast to the classical mechanism of action of amphetamine, which primarily acts as a releasing agent and reuptake inhibitor of dopamine and norepinephrine.[8] The TAAR1 agonism of 2-Methylphenethylamine suggests a potential modulatory role in monoaminergic neurotransmission, which is a key area of investigation for novel treatments for neuropsychiatric disorders.[5][6]
Caption: Proposed signaling pathway of 2-Methylphenethylamine at TAAR1.
Comparison with Isomers
The position of the methyl group on the phenethylamine scaffold significantly influences pharmacological activity.
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α-Methylphenethylamine (Amphetamine): A potent central nervous system stimulant that primarily acts as a monoamine releasing agent.[8]
-
β-Methylphenethylamine: Also a TAAR1 agonist, with stimulant properties.[2]
-
N-Methylphenethylamine: A naturally occurring trace amine and neuromodulator.[9]
Toxicology and Safety
Specific toxicological data for 2-Methylphenethylamine is limited. However, based on its chemical class, potential adverse effects are expected to be similar to other substituted phenethylamines.
General Phenethylamine Toxicology:
-
Sympathomimetic Effects: Tachycardia, hypertension, hyperthermia, and agitation.[10]
-
Serotonergic Effects: At higher doses or in combination with other serotonergic drugs, there is a risk of serotonin syndrome.
-
Hallucinogenic Potential: Some substituted phenethylamines, particularly the "2C" series, are known for their hallucinogenic properties.[10]
GHS Hazard Statements for 2-Methylphenethylamine (freebase): [4]
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
-
Harmful to aquatic life with long-lasting effects.
It is crucial to handle 2-Methylphenethylamine HCl with appropriate personal protective equipment in a well-ventilated laboratory setting.
Analytical Methods
The analysis of 2-Methylphenethylamine HCl and its differentiation from positional isomers are critical for research and forensic applications.
| Analytical Technique | Principle | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates compounds based on their volatility and boiling point, followed by mass-based detection. | A common method for the identification of phenethylamines. Derivatization may be necessary to improve the separation of isomers.[11] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their polarity, followed by highly specific mass-based detection. | Offers high sensitivity and selectivity for the quantification of phenethylamines in biological matrices without the need for derivatization.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of a molecule. | Essential for the structural elucidation and confirmation of synthesized 2-Methylphenethylamine HCl.[12] |
Research Applications
Given its activity as a TAAR1 agonist, 2-Methylphenethylamine HCl is a valuable tool for:
-
Probing the function of TAAR1: Investigating the role of this receptor in modulating monoaminergic systems.
-
Drug Discovery: Serving as a lead compound for the development of novel therapeutics targeting TAAR1 for conditions such as schizophrenia, ADHD, and substance use disorders.[5][6][13]
-
Neuropharmacological Research: Studying the structure-activity relationships of substituted phenethylamines.
Conclusion
2-Methylphenethylamine HCl is a compound with significant potential for advancing our understanding of neuropharmacology, particularly the role of TAAR1. While further research is needed to fully characterize its pharmacological and toxicological profile, this guide provides a solid foundation for researchers working with this intriguing molecule. Its synthesis is achievable through established chemical routes, and a variety of analytical methods are available for its identification and quantification. As with all psychoactive compounds, appropriate safety precautions and handling procedures are paramount.
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